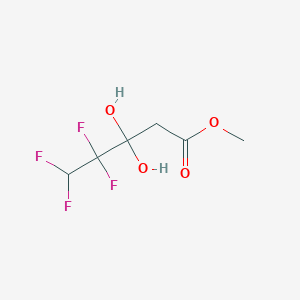
Methyl 4,4,5,5-tetrafluoro-3,3-dihydroxypentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4,4,5,5-tetrafluoro-3,3-dihydroxypentanoate is a fluorinated organic compound with the molecular formula C6H8F4O4 It is known for its unique structural features, which include four fluorine atoms and two hydroxyl groups on a pentanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,4,5,5-tetrafluoro-3,3-dihydroxypentanoate typically involves the fluorination of a suitable precursor, followed by esterification. One common method includes the reaction of 4,4,5,5-tetrafluoro-3,3-dihydroxypentanoic acid with methanol in the presence of an acid catalyst to form the methyl ester. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The esterification step is scaled up using continuous flow reactors to maintain consistent quality and efficiency. Safety measures are crucial due to the hazardous nature of fluorine and the need for precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,4,5,5-tetrafluoro-3,3-dihydroxypentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can replace fluorine atoms in the presence of catalysts.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of amino or thio derivatives.
Scientific Research Applications
Methyl 4,4,5,5-tetrafluoro-3,3-dihydroxypentanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated molecules.
Biology: Investigated for its potential as a fluorinated probe in biochemical assays.
Medicine: Explored for its role in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which methyl 4,4,5,5-tetrafluoro-3,3-dihydroxypentanoate exerts its effects involves interactions with molecular targets through its fluorine atoms and hydroxyl groups. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological systems. The pathways involved may include hydrogen bonding, van der Waals forces, and electrostatic interactions, contributing to its unique properties and applications.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4,4,5,5-tetrafluoro-3-hydroxypentanoate
- Methyl 4,4,5,5-tetrafluoro-3,3-dimethoxypentanoate
- Methyl 4,4,5,5-tetrafluoro-3,3-dihydroxyhexanoate
Uniqueness
Methyl 4,4,5,5-tetrafluoro-3,3-dihydroxypentanoate stands out due to its specific combination of fluorine atoms and hydroxyl groups, which impart unique chemical reactivity and stability
Properties
CAS No. |
89129-73-7 |
|---|---|
Molecular Formula |
C6H8F4O4 |
Molecular Weight |
220.12 g/mol |
IUPAC Name |
methyl 4,4,5,5-tetrafluoro-3,3-dihydroxypentanoate |
InChI |
InChI=1S/C6H8F4O4/c1-14-3(11)2-5(12,13)6(9,10)4(7)8/h4,12-13H,2H2,1H3 |
InChI Key |
AOCYSWHWGOFWHV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C(C(F)F)(F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















